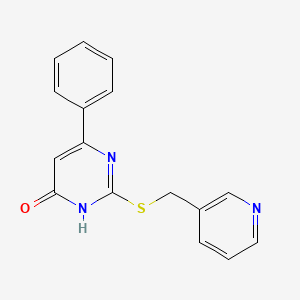
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one
Descripción
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridin-3-ylmethylthio groups
Propiedades
IUPAC Name |
4-phenyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-14(13-6-2-1-3-7-13)18-16(19-15)21-11-12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHYPSHQCDOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Pyridin-3-ylmethylthio Group: This step involves the reaction of the pyrimidine core with pyridin-3-ylmethylthiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyridin-3-ylmethylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides, alkylating agents, and bases (e.g., NaOH, K₂CO₃) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylpyrimidin-4(3H)-one: Lacks the pyridin-3-ylmethylthio group, making it less versatile in terms of chemical reactivity.
6-phenyl-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a simpler thioether group, leading to different reactivity and biological activity.
Uniqueness
6-phenyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one is unique due to the presence of both phenyl and pyridin-3-ylmethylthio groups, which confer distinct electronic and steric properties. This makes it a valuable scaffold for developing new compounds with diverse biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


